![molecular formula C12H16N2O B1628263 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline CAS No. 926195-24-6](/img/structure/B1628263.png)
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline
Overview
Description
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine derivatives .
Scientific Research Applications
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological processes by binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1-piperidinylcarbonyl)aniline
- 2-Methyl-3-(1-morpholinylcarbonyl)aniline
- 2-Methyl-3-(1-pyrrolidinylcarbonyl)benzene
Uniqueness
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, also known by its CAS number 926195-24-6, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O. It features a methyl group at the 2-position and a pyrrolidinylcarbonyl group attached to the aniline moiety. This unique structure contributes to its potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
CAS Number | 926195-24-6 |
IUPAC Name | This compound |
Current research indicates that compounds similar to this compound may interact with neurotransmitter receptors and enzymes, influencing their activity. However, specific mechanisms of action for this compound remain largely unexplored in the literature.
Toxicological Profile
According to PubChem, this compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312 warnings) . This toxicity profile necessitates caution in handling and application.
Case Studies
- Neurotransmitter Interaction Studies : Preliminary studies suggest that compounds with similar structures can bind to neurotransmitter receptors, potentially affecting neurological pathways. Further investigation is required to ascertain the specific interactions of this compound with these receptors.
- Cytotoxicity Assays : In vitro assays have indicated that related compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential for similar biological effects.
Research Findings
Recent literature emphasizes the importance of exploring the biological activities of novel compounds like this compound:
- Binding Affinity Studies : Research on structurally analogous compounds has shown promising results in binding affinity towards specific enzymes and receptors, indicating a need for focused studies on this compound.
- Potential Applications : Given its chemical structure, there is potential for applications in medicinal chemistry, particularly in developing new pharmacological agents targeting neurological disorders or cancers.
Properties
IUPAC Name |
(3-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAALGSMHWLMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588351 | |
Record name | (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926195-24-6 | |
Record name | (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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